molecular formula C14H21F2NO4 B3040284 tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1823275-22-4

tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B3040284
CAS No.: 1823275-22-4
M. Wt: 305.32
InChI Key: SGLSPPJEJLVFGO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethoxy, oxoethyl, and difluoro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy and oxoethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Studies focus on optimizing its structure to enhance efficacy and reduce toxicity.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

  • tert-Butyl (2-ethoxy-2-oxoethyl)glycinate
  • tert-Butyl (2-aminoethoxy)carbamate
  • tert-Butyl (2-ethoxy-2-oxoethyl)glycinate

Uniqueness: tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its difluoro substitution on the dihydropyridine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoro-2,6-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-5-20-11(18)8-10-6-7-17(9-14(10,15)16)12(19)21-13(2,3)4/h6H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLSPPJEJLVFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CCN(CC1(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
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tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
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tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
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tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
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tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
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tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate

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